molecular formula C10H14N2O2 B2663274 Ethyl 2-(5-aminopyridin-2-yl)propanoate CAS No. 2248297-19-8

Ethyl 2-(5-aminopyridin-2-yl)propanoate

Cat. No.: B2663274
CAS No.: 2248297-19-8
M. Wt: 194.234
InChI Key: DYQZQUHXRHFWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-aminopyridin-2-yl)propanoate is a pyridine-derived ester characterized by a propanoate backbone linked to a 5-aminopyridin-2-yl group. The compound’s structure features an ethyl ester moiety, a central propanoate chain, and a pyridine ring substituted with an amino group at the 5-position. This functionalization confers unique physicochemical properties, such as enhanced solubility in polar solvents and reactivity in nucleophilic or coupling reactions.

Properties

IUPAC Name

ethyl 2-(5-aminopyridin-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-14-10(13)7(2)9-5-4-8(11)6-12-9/h4-7H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQZQUHXRHFWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1=NC=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-aminopyridin-2-yl)propanoate typically involves the reaction of 5-aminopyridine with ethyl 2-bromopropanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 5-aminopyridine attacks the electrophilic carbon of the ethyl 2-bromopropanoate, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-aminopyridin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Ethyl 2-(5-aminopyridin-2-yl)propanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-(5-aminopyridin-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-(5-aminopyridin-2-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active compound. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-(5-aminopyridin-2-yl)propanoate belongs to a broader class of pyridine-propanoate derivatives. Below is a systematic comparison with structurally related compounds, focusing on substituents, synthesis, properties, and applications.

Structural Analogues

Compound Name Substituents/Modifications Key Features References
Ethyl 3-(4-(2-hydroxy-3-methoxyphenyl)pyridin-3-yl)propanoate 3-Pyridinyl group with hydroxy/methoxy phenyl substituent Aromatic substitution enhances UV activity; used in Toll-like receptor research
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate Methyl ester, 5-fluoro and 2-amino pyridine Fluorine increases lipophilicity; potential CNS drug intermediate
Ethyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate Bromo, formyl, and methoxy phenoxy groups Electrophilic formyl group enables crosslinking; agrochemical applications
Ethyl 2-({5-[(4-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)propanoate Chloroanilino-carbonyl and sulfanyl groups Thioether linkage improves stability; used in pesticide synthesis

Physicochemical Properties

  • Solubility: The 5-amino group in this compound increases hydrophilicity compared to halogenated analogues (e.g., bromo or chloro derivatives in ).
  • Reactivity: The amino group facilitates conjugation reactions (e.g., amide bond formation), whereas halogenated derivatives (e.g., 5-bromo in ) are more reactive in cross-coupling reactions.
  • Stability : Thioether-linked compounds (e.g., ) exhibit greater thermal stability than esters with electron-withdrawing groups.

Research Findings and Key Differentiators

  • Amino vs. Halogen Substituents: The 5-amino group in this compound distinguishes it from halogenated analogues by enabling hydrogen bonding and reducing environmental persistence compared to chloro/bromo derivatives .
  • Synthetic Flexibility: Unlike agrochemical derivatives requiring chiral resolution (e.g., quizalofop-P-ethyl ), the amino group allows direct functionalization without enantiomeric separation.
  • NMR Characterization : Similar to methods in , quantification of such compounds may require internal standards (e.g., ethyl viologen) to avoid signal overlap in ¹H-NMR.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.